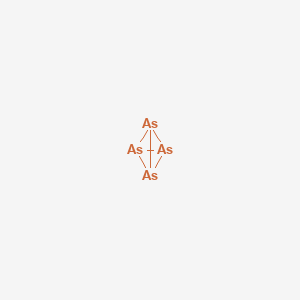

Arsenic tetramer

Description

Properties

IUPAC Name |

1,2,3,4-tetrarsatricyclo[1.1.0.02,4]butane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/As4/c1-2-3(1)4(1)2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYVQXFOBKTWZCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[As]12[As]3[As]1[As]23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

As4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40153423 | |

| Record name | Arsenic tetramer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40153423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.6864 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73145-35-4, 12187-08-5 | |

| Record name | Arsenic, ion (As41+) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73145-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arsenic tetramer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012187085 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arsenic tetramer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40153423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodologies for the Synthesis and Controlled Formation of As₄

Direct Synthetic Routes to Molecular As₄

Direct methods for producing As₄ typically involve high-energy conditions to vaporize elemental arsenic, followed by rapid quenching or isolation to trap the tetrahedral clusters.

The controlled heating of elemental arsenic in a vacuum or an inert atmosphere leads to the formation of a vapor phase predominantly composed of As₄ molecules. The equilibrium between different arsenic species in the vapor is dependent on temperature and pressure. At temperatures around the sublimation point of grey arsenic (approximately 614 °C at 1 atm), the vapor consists mainly of As₄ tetrahedra. Laser vaporization of an arsenic target is another technique used to generate arsenic clusters, including As₄, in the gas phase.

Table 1: Vapor Phase Generation Parameters for As₄

| Parameter | Value/Range | Notes |

| Temperature | ~610 °C | For thermal evaporation of elemental arsenic. |

| Pressure | High Vacuum | To prevent reactions with atmospheric components. |

| Vapor Composition | Predominantly As₄ | Other species (As₂, etc.) may be present at higher temperatures. |

Note: This table provides typical parameters; specific experimental conditions may vary.

Matrix isolation is a powerful technique for studying reactive species like As₄. researchgate.net This method involves co-depositing the arsenic vapor with a large excess of an inert gas (the matrix) onto a cryogenic surface, typically at temperatures around 7 K. The rigid, inert environment of the solid matrix physically separates the As₄ molecules, preventing their aggregation and conversion to more stable allotropes. This allows for detailed spectroscopic characterization of the isolated tetrahedra. Noble gases such as neon, argon, krypton, and xenon are commonly used as matrix materials.

The vibrational frequencies of the As₄ molecule have been studied using Raman spectroscopy in various noble gas matrices. A slight "blue-shift" (increase in frequency) is observed compared to gas-phase data, which is attributed to matrix effects and a more accurate measurement at low temperatures. The observed frequencies show a linear dependence on the polarizability of the matrix host. By extrapolating these values to zero polarizability, the fundamental frequencies of a truly free As₄ molecule can be estimated. researchgate.net

Table 2: Raman Spectroscopic Data for Matrix-Isolated As₄ at 7 K

| Matrix | ν₁(a₁) (cm⁻¹) | ν₂(e) (cm⁻¹) | ν₃(f₂) (cm⁻¹) |

| Neon | 349.5 | 204.5 | 260.5 |

| Argon | 346.5 | 202.5 | 257.5 |

| Krypton | 344.5 | 201.0 | 255.5 |

| Xenon | 342.0 | 199.0 | 253.0 |

Data sourced from Raman spectroscopic studies on matrix-isolated arsenic and antimony molecules As₄ and Sb₄ in noble gas matrices. researchgate.net

Encapsulation and Confinement Strategies for As₄ Units

To stabilize As₄ units under less extreme conditions than cryogenic matrices, researchers have explored encapsulation within various nanostructures and solid-state materials.

Single-wall carbon nanotubes (SWCNTs) provide a one-dimensional channel that can host and stabilize various molecules, including the As₄ tetramer. The encapsulation of As₄ within SWCNTs, often referred to as "pea-pods," protects the arsenic clusters from interacting with each other and the external environment. This confinement can influence the structural parameters of the encapsulated molecule. While precise experimental determination of the As-As bond length within SWCNTs is challenging, theoretical and spectroscopic studies provide valuable insights into the structure of these confined species.

Beyond noble gas matrices, As₄ can be stabilized in other solid-state environments. This can involve trapping the molecules in the pores of amorphous materials or incorporating them as guests within the crystal lattices of host compounds. The interaction between the As₄ unit and the matrix material is crucial for its stabilization and can influence its spectroscopic properties.

Precursor Chemistry and In Situ Generation of As₄

An alternative to the direct use of elemental arsenic is the in situ generation of As₄ from the controlled decomposition of precursor compounds. This approach can offer milder reaction conditions and better control over the formation of the tetramer.

The thermal decomposition of certain organoarsenic compounds can yield As₄ molecules. For instance, the pyrolysis of arsines, such as tertiarybutylarsine (AsH(tBu)₂), or diarsines, like tetratertiarybutyldiarsine (As₂(tBu)₄), has been investigated as a potential route to arsenic-containing materials, with As₄ being a likely intermediate or product of the decomposition process. The specific conditions, such as temperature and pressure, determine the fragmentation pathway and the resulting arsenic species.

Another class of precursors includes cyclic organoarsenic compounds, such as cyclo-(AsR)n (where R is an organic group and n is typically 4 or 5). Controlled thermolysis of these rings can lead to the elimination of the organic substituents and the formation of arsenic clusters, including As₄. The choice of the R group can influence the decomposition temperature and the yield of the desired arsenic allotrope.

Zintl anions, which are polyatomic anions of main group elements, can also serve as precursors to As₄. For example, the oxidation of arsenic-containing Zintl anions in solution can lead to the formation of neutral arsenic clusters. This approach offers a solution-phase route to As₄, which can then be captured or stabilized.

Table 3: Potential Precursors for In Situ Generation of As₄

| Precursor Type | Example Compound | Decomposition Method | Potential Products |

| Arsines | Arsine (AsH₃) | Pyrolysis | As₄, H₂ |

| Organoarsines | Tertiarybutylarsine (AsH(tBu)₂) | Thermolysis | As₄, alkanes, alkenes |

| Diarsines | Tetratertiarybutyldiarsine (As₂(tBu)₄) | Thermolysis | As₄, organic fragments |

| Cyclic Organoarsenics | cyclo-(AsCH₃)₅ | Thermolysis | As₄, methyl radicals |

| Zintl Anions | As₇³⁻ | Oxidation | As₄, other arsenic clusters |

This table presents potential precursor types and examples; specific reaction conditions and product distributions can vary significantly.

Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation of As₄

Vibrational Spectroscopy for Conformational and Structural Insights

Raman spectroscopy is a powerful tool for studying the vibrational modes of molecules, including arsenic tetramer. Studies on matrix-isolated As₄ molecules in noble gas matrices (neon, argon, krypton, and xenon) at cryogenic temperatures (e.g., 7 K) have provided significant insights into its vibrational frequencies. It has been observed that the vibrational frequencies of matrix-isolated As₄ can be up to 17 cm⁻¹ higher than corresponding experimental gas-phase data. This blue-shift is not attributed to matrix effects but rather to an underestimation of fundamental frequencies in the gas phase due to elevated temperatures during measurement govinfo.gov. The observed frequencies of As₄ also exhibit a linear dependence on the polarizability of the matrix host, allowing for extrapolation to zero polarizability to estimate fundamental frequencies representative of a free molecule govinfo.gov.

Furthermore, gas-phase Raman spectra of As₄ have been recorded and compared with existing literature values uni.lu. In high-temperature arsenic vapor, the intensity ratio of vibrational modes can be utilized to determine the partial pressure ratio of As₂ (arsenic dimer) and As₄ govinfo.gov. This demonstrates the utility of Raman spectroscopy not only for structural identification but also for quantitative analysis of species in equilibrium.

While specific numerical Raman shifts for As₄ were not detailed in the provided snippets, the tetrahedral (T_d) symmetry of the As₄ molecule dictates its Raman activity. For a T_d molecule, there are typically Raman active modes, and the observation of these modes confirms the tetrahedral geometry.

Infrared (IR) spectroscopy provides complementary vibrational information to Raman spectroscopy. However, for highly symmetric molecules like the tetrahedral As₄, fundamental vibrational modes are often infrared inactive due to the absence of a net change in dipole moment during vibration. Therefore, direct IR spectroscopic analysis of isolated As₄ in its ideal tetrahedral form typically yields no absorption bands for fundamental modes.

Despite this, IR spectroscopy remains a crucial technique for understanding arsenic-containing compounds in diverse environments. Matrix isolation spectroscopy, where species are immobilized in a rigid inert gas matrix at cryogenic temperatures (around 10 K), is a popular technique for studying molecular conformations, weak intermolecular interactions, and transient species nih.govuni.lu. This method has been applied to characterize molecular species like arsenic(V) oxide (As₄Oₙ, where n=7–10) in low-temperature matrices, revealing their existence as stable molecular entities through IR spectroscopy americanelements.com.

Gas-phase IR spectroscopy is particularly advantageous for volatile compounds, as it eliminates interference from solvents or impurities uni.lunist.gov. It offers high sensitivity, enabling the detection of trace concentrations of molecules, and high selectivity, allowing for the identification of specific chemical groups based on characteristic absorption frequencies nist.gov. While not directly applied to fundamental modes of As₄ itself in the provided context, these principles highlight how IR spectroscopy is broadly used to characterize molecular species in various states and environments, including those where arsenic compounds might be present or where the symmetry of As₄ could be perturbed, leading to IR activity.

The interpretation and validation of experimental vibrational spectra, whether from Raman or IR, are significantly enhanced by correlation with theoretical calculations. Computational chemistry, particularly density functional theory (DFT), has become a central tool in spectroscopic studies nih.govnih.gov. For As₄ and its related compounds, theoretical methods can predict vibrational frequencies and intensities, which are then compared with experimental data to confirm structural assignments and understand molecular dynamics nih.govlaboratorynotes.comnih.govnih.gov.

For instance, theoretical studies using quantum chemistry codes at various levels (e.g., HF, MP2, B3LYP(DFT)) have been employed to examine the structure, bonding, electron distribution, and normal mode frequencies of related arsenic compounds like tetrarsenic tetrasulfide (As₄S₄). By comparing theoretically deduced normal mode frequencies with experimental values, correction factors for predominant vibrational motions can be determined, and normal modes can be decomposed into specific motions (e.g., As–As stretch, As–S stretch) laboratorynotes.com.

The interplay between experimental and computational techniques is powerful, allowing researchers to obtain a wider perspective of the potential energy surface and to confirm assignments that might be ambiguous from experimental data alone nih.govnih.govnih.gov. Theoretical calculations can also help in understanding the effects of different environments or the formation of derivatives on the vibrational spectra, providing a comprehensive picture of the molecular structure and its behavior nih.govnih.govamericanelements.com.

Electron Microscopy for Microstructural and Nanoscale Analysis

Electron microscopy techniques provide direct visualization of materials at microstructural and nanoscale levels, offering crucial information about morphology, size, and arrangement of As₄, particularly when it forms clusters or chains.

Transmission Electron Microscopy (TEM) is an indispensable tool for direct imaging of the atomic structure of samples and for studying material properties at the atomic scale, including nanoparticles and clusters sciengineeredmaterials.com. In the context of arsenic, TEM has been utilized to observe the formation of arsenic clusters. For example, in situ heating TEM experiments of Indium Arsenide (InAs) nanowires covered with an Aluminum Oxide (Al₂O₃) thin shell have revealed the formation of arsenic (As) clusters masterkitchenth.comuantwerpen.be. Theoretical calculations accompanying these studies indicated the rapid formation of arsenic dimers (As₂) and tetramers (As₄) during the vaporization process at high temperatures masterkitchenth.comuantwerpen.be.

TEM allows for the monitoring of morphological and microstructural properties in real-time with high resolution, providing insights into phase evolution and the behavior of nanometer-sized materials during processes like vaporization masterkitchenth.com. High-resolution TEM (HRTEM) images can further investigate atomic structures and interfaces, confirming the presence of newly formed As clusters uantwerpen.be. This capability is critical for understanding how As₄ forms and interacts within complex nanostructures or during material synthesis.

While specific SEM images of isolated As₄ were not provided in the search results, SEM is routinely applied to characterize the morphology of various materials, including those where arsenic compounds might be present. For instance, SEM can be used to analyze the morphology of materials at macro- and microscales, from microns to centimeters, providing details on multiphase components and surface modifications. The technique's ability to provide high-resolution imaging and elemental mapping makes it valuable for understanding the physical form and distribution of As₄, especially if it forms aggregates or is part of a larger material system.

Compound Names and PubChem CIDs

X-ray and Electron Diffraction for Crystal and Molecular Structure

X-ray and electron diffraction techniques are indispensable tools for determining the precise atomic arrangements within materials. For this compound and its related compounds, these methods have revealed critical structural parameters, from gas-phase molecular geometry to the intricate crystal structures of solid-state materials and coordination complexes.

X-ray Powder Diffraction (XRPD) of As₄-Containing Compounds

X-ray Powder Diffraction (XRPD) is a powerful technique used to identify crystalline phases, assess their amorphous or crystalline nature, and characterize polymorphs in solid-state materials [1st search result, 23]. In the context of arsenic chemistry, XRPD has been employed to confirm the identity of various arsenic minerals and compounds [1st search result, 3, 5].

For compounds containing the As₄ unit, XRPD provides valuable information about their bulk crystalline properties. For instance, studies on β-As₄S₄-based arsenicals have utilized XRPD to detect and characterize an amorphous phase (a-AsS) that forms upon mechanical activation of β-As₄S₄ [1st search result, 4]. The XRPD patterns revealed diffuse peak-halos at approximately 16°, 32°, and 56° 2θ, superimposed on the reflexes from nanocrystalline β-As₄S₄, indicating the presence of this additional amorphous phase [1st search result, 4]. Rietveld refinement, a method for analyzing powder diffraction data, has been used to define the structural parameters in such systems [1st search result, 4].

Another significant application involves the characterization of Zintl phases containing polyanionic arsenic species. For example, single-crystal X-ray diffraction, which complements XRPD for bulk materials, was used to investigate novel binary barium arsenides, including Ba₃As₄ [1st search result, 9, 14]. This compound contains an [As₄]⁶⁻ tetramer as part of its anionic substructure [1st search result, 9, 14]. While single-crystal methods provide detailed atomic positions, XRPD would be crucial for verifying the phase purity and bulk composition of such synthesized materials.

Gas-Phase Electron Diffraction for As₄ Molecular Geometry

Gas-phase electron diffraction (GED) is a highly effective technique for determining the molecular geometry of free molecules, unperturbed by intermolecular forces present in solid or liquid states [1st search result, 1]. This method is particularly well-suited for simple, highly symmetrical molecules like As₄.

The As₄ molecule in the gas phase adopts a perfectly tetrahedral geometry, similar to P₄ [1st search result, 1, 2, 16]. Early studies utilizing gas electron diffraction on As₄ vapor precisely determined the arsenic-arsenic (As-As) bond distance. Research has reported an As-As bond length of 2.435(4) Å for gaseous As₄ [1st search result, 2]. The electron diffraction patterns of As₄ typically show a series of broad rings, with intensities decreasing uniformly with increasing scattering angle, consistent with the expected structure of a regular tetrahedron [1st search result, 16]. Each ring in the diffraction pattern provides an independent measurement of the As-As separation [1st search result, 16].

The determination of such accurate molecular structures by GED is fundamental for understanding structural chemistry and the nature of chemical bonding in the gas phase [1st search result, 1].

Table 1: Gas-Phase Electron Diffraction Data for As₄

| Parameter | Value | Technique | Reference |

| Molecular Geometry | Tetrahedral | Gas-Phase Electron Diffraction | [1st search result, 2, 16] |

| As-As Bond Length (Å) | 2.435(4) | Gas-Phase Electron Diffraction | [1st search result, 2] |

Single Crystal X-ray Diffraction of As₄ Coordination Complexes

A notable example of an As₄-containing species characterized by SCXRD is the [As₄]⁶⁻ Zintl anion found in the binary barium arsenide, Ba₃As₄ [1st search result, 9, 14]. This compound crystallizes in the non-centrosymmetric orthorhombic space group Fdd2 and belongs to the Sr₃As₄ structure type [1st search result, 9, 14]. In Ba₃As₄, the [As₄]⁶⁻ tetramer is structured as a four-membered fragment linked in an [As2–As1–As1–As2] fashion, with the fragment positioned on a 2-fold rotation axis [1st search result, 9]. The refined As-As distances within this anionic tetramer were found to be approximately 2.47 Å for As1–As2 bonds and 2.55 Å for the central As1–As1 bond [1st search result, 9]. These values are comparable to the doubled covalent radius of arsenic and other reported As-As distances in related Zintl arsenides [1st search result, 9].

Beyond Zintl anions, SCXRD has also been instrumental in characterizing molecular arsenic sulfides that incorporate As₄ units in cage-like structures. For instance, the crystal and molecular structure of tetra-arsenic pentasulfide (As₄S₅) was determined by three-dimensional single-crystal X-ray studies [1st search result, 14]. The structure consists of discrete As₄S₅ molecules exhibiting approximate C₂v symmetry, with observed As-As bond lengths of 2.55 Å and mean As-S bond lengths of 2.24 Å [1st search result, 14]. Further studies have shown that cage-like As₄S₅ molecular units are also present in minerals like wakabayashilite, and that the proportion of As₄S₅ molecules within the structure can increase upon exposure to light [1st search result, 30]. The coexistence of both As₄S₄ and As₄S₅ molecules has also been observed in non-stoichiometric sulfide (B99878) minerals [1st search result, 30].

These single-crystal diffraction studies are crucial for understanding the diverse structural motifs and bonding characteristics of this compound in solid-state and complex chemical environments.

Table 2: Selected Structural Parameters from Single Crystal X-ray Diffraction

| Compound | Formula | Structural Motif | As-As Bond Lengths (Å) | Other Relevant Bonds (Å) | Symmetry/Space Group | Reference |

| Barium Arsenide | Ba₃As₄ | [As₄]⁶⁻ Zintl anion | As1–As2: ~2.47; As1–As1: ~2.55 | Ba-As: 3.27–3.50 | Orthorhombic, Fdd2 | [1st search result, 9] |

| Tetra-arsenic Pentasulfide | As₄S₅ | Discrete As₄S₅ molecule | 2.55 | Mean As-S: 2.24 | Monoclinic, P2₁/m | [1st search result, 14] |

Reactivity and Derivatization Chemistry of the As₄ Core

Coordination Chemistry of As₄ as a Ligand

Arsenic tetramer (As₄) can coordinate to metal centers in various ways, forming stable complexes that have been extensively characterized.

The synthesis of transition metal-As₄ complexes often involves the reaction of As₄ with low-valent metal precursors or Lewis acids. For instance, the reaction of yellow arsenic with low-valent group 13 compounds like [LAl] (L=[{N(C₆H₃ⁱPr₂-2,6)C(Me)}₂CH]⁻) and [LGa] (L=[{N(C₆H₃ⁱPr₂-2,6)C(Me)}₂CH]⁻) leads to the formation of complexes such as [(LAl)₂(μ,η¹:¹:¹:¹-As₄)] and [LGa(η¹:¹-As₄)], respectively. nih.govresearchgate.netnih.gov These represent some of the first examples of As₄ conversion with group 13 compounds. nih.govresearchgate.net

Another significant class of As₄ complexes involves coinage metals. The reaction of As₄ with a weakly coordinated silver cation can yield [Ag(η²-As₄)₂]⁺, which is notable as the first homoleptic arsenic complex. researchgate.net This complex can further act as an As₄ transfer agent, facilitating the synthesis of other complexes like [(PPh₃)Au(η²-As₄)]⁺. researchgate.net Dicopper(I) complexes, such as those derived from [(DPFN)Cu₂(μ,η¹:¹-MeCN)]²⁺, can replace their bridging acetonitrile (B52724) ligand with As₄ to form [(DPFN)Cu₂(μ,η²:η²-As₄)]²⁺. researchgate.netuni-regensburg.deresearchgate.netosti.gov

Cobalt complexes with β-diiminato ligands, [LCo(tol)], have been shown to activate As₄, leading to dinuclear products like [(LCo)₂As₄]. nih.gov The specific steric and electronic properties of the β-diiminato ligand influence the resulting structure of the [Co₂As₄] core. nih.gov Similarly, iron β-diiminato complexes can form dinuclear [(LFe)₂(cyclo-As₄)] complexes. researchgate.net

Zirconium complexes also demonstrate interesting coordination behavior with As₄. For example, [Cp″₂Zr(η¹:¹-As₄)] can undergo functionalization by reacting with various Lewis acids. Depending on the Lewis acid and reaction conditions, mono- or di-substituted complexes like [Cp″₂Zr(μ,η¹:¹:¹:¹-As₄)(LA)] or [Cp″₂Zr(μ₃,η¹:¹:¹:¹-As₄)(LA)₂] can be synthesized. researchgate.netmdpi.comnih.gov

These complexes are typically characterized by a combination of techniques, including single-crystal X-ray diffraction for structural elucidation, multinuclear NMR spectroscopy (though ⁷⁵As NMR is limited to highly symmetric compounds), mass spectrometry, and computational methods such as Density Functional Theory (DFT) calculations. nih.govnih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.netnih.govresearchgate.netrsc.org

The tetrahedral As₄ molecule exhibits a variety of coordination modes when binding to metal centers, ranging from terminal to bridging interactions. These modes often involve the activation or partial cleavage of As-As bonds.

Table 1: Examples of As₄ Coordination Modes

| Coordination Mode | Description | Example Complexes | References |

| η¹ (terminal) | As₄ binds through a single arsenic atom. | [Cp*Ru(dppe)(η¹-As₄)]⁺ | researchgate.netuni-regensburg.de |

| η² (side-on) | As₄ binds through one As-As edge. | [Ag(η²-As₄)₂]⁺, [(PPh₃)Au(η²-As₄)]⁺, [(DPFN)Cu₂(μ,η²:η²-As₄)]²⁺ | researchgate.netuni-regensburg.deresearchgate.netosti.gov |

| Bridging (μ,η¹:¹:¹:¹) | As₄ bridges two or more metal centers, typically with multiple As-metal bonds. | [(LAl)₂(μ,η¹:¹:¹:¹-As₄)], [(LCo)₂As₄] (octahedral, prismatic, asterane-like cores), [(LFe)₂(μ-η⁴:η⁴-As₄)] | nih.govnih.govresearchgate.netnih.govrsc.org |

| Bridging (μ,η⁴:¹:¹) | As₄ bridges two metal centers, with different hapticities to each metal. | [(Cp'''Co)(μ,η⁴:¹:¹-As₄)(LGa)] | nih.govresearchgate.netnih.gov |

| η³ (butterfly/rearranged) | As₄ adopts a butterfly or rearranged cyclo-As₄ structure, coordinating through three atoms. | [Cp″₂Zr(µ,η³:¹:¹-As₄)(Fe(CO)₃)] | researchgate.netmdpi.comnih.gov |

Computational studies, particularly Density Functional Theory (DFT) calculations, are crucial for understanding the electronic structure and bonding within As₄ ligand complexes. nih.govnih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.netnih.govresearchgate.netresearchgate.netnih.gov These calculations provide insights into the nature of metal-ligand interactions and the perturbations to the As₄ tetrahedron upon coordination.

Upon coordination, the As-As bonds within the As₄ tetrahedron can be elongated or even cleaved. For instance, in [Ag(η²-As₄)₂]⁺, Raman spectroscopy and DFT calculations indicate the coordination of two intact As₄ tetrahedra, although an elongation of the coordinated As-As bond is observed compared to free yellow arsenic (As-As bond length in As₄ is approximately 2.435 Å). nih.govresearchgate.netacs.org In some dinuclear cobalt complexes, the As-As distances within the coordinated As₄ ligand can range from 2.4466 Å to 2.4616 Å for single bonds, while shorter distances (e.g., 2.224-2.2634 Å) may indicate partial double bond character. nih.gov

The concept of "inverse coordination" has been rationalized for certain zirconium-As₄ complexes, where the As₄ ligand acts as a central hub for multiple Lewis acids. researchgate.netmdpi.comnih.gov Furthermore, for paramagnetic compounds like some [(LCo)₂As₄] complexes, DFT calculations can elucidate the delocalization of spin density over both the metal atoms and the pnictogen atoms. nih.govresearchgate.netnih.gov The bonding situation in some As₄ complexes can be described as a neutral [As₄]⁰ unit, as seen in [(L⁰Co)₂(μ-η⁴:η⁴-As₄)]. nih.gov

Reactivity in Mixed Pnictogen Cluster Formation

The As₄ core also plays a significant role in the formation of heteroatomic pnictogen clusters, often involving atom exchange and reconstruction pathways.

As₄ can react with phosphorus-containing species to form mixed pnictogen clusters, where arsenic and phosphorus atoms are incorporated into a single cage or ligand system. A notable interpnictogen compound is AsP₃, which is isostructural with As₄ and P₄. nih.govresearchgate.net Its reactivity towards low-valent group 13 compounds, similar to As₄, has been investigated, leading to complexes like [(LAl)₂(μ,η¹:¹:¹:¹-AsP₃)] and [LGa(η¹:¹-AsP₃)]. nih.govresearchgate.netnih.govuni-regensburg.de In the case of [LGa(η¹:¹-AsP₃)], two isomers can form depending on whether an As-P or P-P bond is cleaved, with the As-P bond cleavage generally preferred. uni-regensburg.de

Further reactions involving these main group metal-pnictogen complexes with unsaturated transition metal units can lead to heterobimetallic compounds. Examples include [(LGa)(μ,η²:¹:¹-P₄)(LNi)] and [(Cp'''Co)(μ,η⁴:¹:¹-E₄)(LGa)] where E can be phosphorus or arsenic, and [(Cp'''Ni)(η³:¹:¹-E₃)(LGa)] where E can be phosphorus or arsenic. nih.govresearchgate.netnih.govuni-regensburg.de These complexes demonstrate the ability to combine different ligand systems (e.g., nacnac and Cp) and different types of metals (main group and transition metals) within a single structure. nih.govuni-regensburg.de

Computational studies have also explored the geometries and stabilities of mixed arsenic-phosphorus clusters, such as As₂P₂ isomers, providing insights into the factors influencing pnictogen cluster stability. researchgate.net The dissolution of ternary phases containing both phosphorus and arsenic has also been reported to yield heteroatomic clusters of the type [P(₇₋ₙ)Asₙ]³⁻. acs.org

Atom exchange and reconstruction are critical processes in the synthesis of complex pnictogen clusters involving As₄. These pathways allow for the modification of existing clusters or the formation of new ones with different atomic compositions and structural motifs.

In the context of semiconductor growth, As/P exchange reactions are well-documented, such as the exposure of an InP(001) surface to an As₄ beam, which leads to the replacement of phosphorus atoms by arsenic. wanggenerator.comcore.ac.uk This process is influenced by factors like bond strength differences and surface structure. wanggenerator.com

Beyond surface reactions, As₄ can participate in atom exchange to form new cluster building blocks. For example, (GeₓAs₄₋ₓ)ˣ⁻ (where x=2, 3) units have been identified as building blocks for supertetrahedral Zintl clusters, such as [Au₆(Ge₃As)(Ge₂As₂)₃]³⁻. The presence of one (Ge₃As)³⁻ unit alongside three (Ge₂As₂)²⁻ units in this cluster is a consequence of an atom exchange reaction in solution. researchgate.netnih.govresearchgate.net

The reactivity of As₄ can also lead to its fragmentation and subsequent aggregation or reconstruction into larger arsenic cages. For instance, the reaction of As₄ with silylenes can lead to the formation of unprecedented As₁₀ cage compounds, featuring an As₇ nortricyclane core. researchgate.net Similarly, dinuclear cobalt carbonyl complexes reacting with As₄ can lead to the successive cleavage of As-As bonds, forming various As₄-derived species and even As₂ ligands. researchgate.net Iron complexes have also been shown to form As₈ ligands, such as in tetranuclear complexes like [(LFe)₄As₈] and cuneane As₈ complexes. nih.govrsc.orgresearchgate.net These transformations highlight the dynamic nature of As₄ and its ability to undergo significant structural rearrangements in the presence of suitable reagents.

Table 2: Representative As₄ Reactivity Pathways

| Reactant Type | Outcome/Pathway | Example Products | References |

| Low-valent Group 13 compounds (Al, Ga) | As-As bond cleavage, insertion | [(LAl)₂(μ,η¹:¹:¹:¹-As₄)], [LGa(η¹:¹-As₄)] | nih.govresearchgate.netnih.gov |

| Coinage Metal Complexes (Ag, Au, Cu) | Coordination of intact As₄ or η²-binding | [Ag(η²-As₄)₂]⁺, [(PPh₃)Au(η²-As₄)]⁺, [(DPFN)Cu₂(μ,η²:η²-As₄)]²⁺ | researchgate.netuni-regensburg.deresearchgate.netosti.gov |

| Transition Metal Complexes (Co, Fe, Ni, Zr) | Diverse coordination modes, bond activation, fragmentation, aggregation | [(LCo)₂As₄], [(LFe)₂(cyclo-As₄)], [Cp″₂Zr(μ,η¹:¹:¹:¹-As₄)(LA)], As₁₀ cage, As₈ cuneane | nih.govresearchgate.netresearchgate.netmdpi.comnih.govresearchgate.netnih.govresearchgate.net |

| Pnictogen Compounds (e.g., AsP₃) | Generation of heteroatomic clusters | [(LAl)₂(μ,η¹:¹:¹:¹-AsP₃)], [LGa(η¹:¹-AsP₃)], PₙAs₄₋ₙ systems | nih.govresearchgate.netnih.govuni-regensburg.deresearchgate.netnih.gov |

| Semiconductor Surfaces (e.g., InP) | Atom exchange in thin film growth | As/P exchange in InP(001) | wanggenerator.comcore.ac.uk |

| Germanium-containing Zintl anions | Atom exchange, cluster building blocks | (GeₓAs₄₋ₓ)ˣ⁻ units, [Au₆(Ge₃As)(Ge₂As₂)₃]³⁻ | researchgate.netnih.govresearchgate.net |

Advanced Material Science Applications of As₄ Structures

One-Dimensional Arsenic Allotropes in Nanomaterials Science

The confinement of arsenic, often from the vapor phase containing As₄ tetrahedra, within nanoscale environments such as single-wall carbon nanotubes (SWCNTs), has led to the formation of new one-dimensional (1D) allotropes of arsenic. ucl.ac.ukscispace.com These linear structures, including chains of individual As₄ molecules, single-stranded zig-zag chains, and double-stranded zig-zag ladders, represent important intermediates between gaseous arsenic clusters and two-dimensional arsenene. ucl.ac.uk

Electronic Properties of As₄ Chains and Ladders (e.g., insulating, semiconducting, metallic transitions)

The electronic properties of these 1D arsenic allotropes are highly dependent on their structure. Computational studies, supported by experimental observations, have revealed remarkable transitions in their electronic behavior.

Chains composed of individual, weakly interacting As₄ tetrahedra are predicted to be insulating. ucl.ac.uk However, upon polymerization into more complex structures within the confines of carbon nanotubes, their electronic character changes dramatically. The double-stranded zig-zag ladder structure is predicted to be a semiconductor, while the single-stranded zig-zag chain exhibits metallic properties. ucl.ac.uk This transition from an insulating to a semiconducting and finally to a metallic state highlights the tunability of arsenic's electronic properties through structural control at the nanoscale. ucl.ac.uk

Further research on arsenic nanostructures has demonstrated the potential to engineer their band gaps. For instance, ultranarrow armchair arsenic nanochains grown on a gold substrate are predicted to have a small band gap of approximately 0.50 eV, making them suitable for infrared optoelectronic devices. whu.edu.cn In contrast, zigzag arsenic nanochains are predicted to be metallic. whu.edu.cn The band gap of arsenic nanostructures can be tuned by factors such as the number of layers and applied strain, with monolayer arsenene showing a wide band gap that can be modified to induce semiconductor-to-metal transitions. researchgate.net

Table 1: Electronic Properties of One-Dimensional Arsenic Allotropes

| Allotrope | Predicted Electronic Property | Predicted Band Gap (eV) |

| As₄ Tetrahedra Chain | Insulating | - |

| Double-Stranded Zig-Zag Ladder | Semiconducting | - |

| Single-Stranded Zig-Zag Chain | Metallic | - |

| Armchair Arsenic Nanochains | Semiconducting | ~0.50 |

| Zigzag Arsenic Nanochains | Metallic | - |

| Monolayer Arsenene | Semiconducting | 1.21 - 3.0 |

| Arsenic-Phosphorus Nanoribbons | Semiconducting | ~0.035 |

Data sourced from multiple theoretical and experimental studies. ucl.ac.ukwhu.edu.cnresearchgate.netacs.org

Confinement Effects on Structural Stability and Reactivity

The geometry of the confining environment plays a crucial role in the formation and stabilization of these 1D arsenic allotropes. ucl.ac.uk The diameter of single-wall carbon nanotubes, for example, dictates which arsenic nanostructure is most stable. scispace.com

Individual As₄ tetrahedra are most commonly found in the narrowest SWCNTs, with diameters in the range of 0.7–0.8 nm. ucl.ac.uk

Single zig-zag chains are most stable in slightly larger diameters, around 0.8–0.9 nm. ucl.ac.uk

Double-stranded zig-zag ladders are the most frequently observed structures in SWCNTs with diameters between 0.8 and 1.2 nm. ucl.ac.uk

This confinement not only stabilizes these novel structures but also protects the highly reactive As₄ molecules from reacting with atmospheric oxygen. scispace.com The weak electronic interaction between the arsenic filling and the carbon nanotubes suggests that the stabilization is primarily a result of the physical constriction. ucl.ac.uk This nanoconfinement prevents the formation of transition states that would lead to the degradation of these reactive species. researchgate.net The reactivity of molecules can be significantly altered within such confined spaces, a principle that is being explored for various chemical transformations. nih.gov

As₄ as a Constituent in Advanced Functional Materials

The As₄ tetrahedron is a key structural motif in several classes of advanced functional materials, including chalcogenide glasses and complex Zintl clusters.

Role in Chalcogenide Glasses and Alloys (e.g., As₄Se₂, As₄S₄)

Arsenic chalcogenide glasses are known for their excellent infrared (IR) transmission properties and high optical nonlinearities. sphinxsai.comlehigh.edu The structure of these glasses often incorporates arsenic-sulfur or arsenic-selenium cages.

Realgar (α-As₄S₄) is a well-known arsenic sulfide (B99878) mineral with a molecular structure consisting of discrete As₄S₄ cage-like molecules. wikipedia.orgiucr.org These molecules are held together in the crystal by van der Waals forces. iucr.org Pararealgar, another polymorph, also consists of As₄S₄ molecules but with a different packing arrangement. ufrgs.br The properties of these materials are directly related to their molecular structure.

In the arsenic-selenium (As-Se) system, the addition of arsenic to selenium leads to a more cross-linked glass network. researchgate.net While specific As₄Se₂ molecules are not the primary building block, the local structure is dominated by AsSe₃ pyramidal units. However, the initial arsenic vapor used in synthesis often contains As₄ molecules, which then react to form the glass network. The properties of these glasses, such as density and glass transition temperature, are highly dependent on the arsenic concentration. researchgate.net

Table 2: Properties of Selected Arsenic Chalcogenide Compounds

| Compound | Formula | Density (g/cm³) | Mohs Hardness | Key Structural Feature |

| Realgar | α-As₄S₄ | 3.56 | 1.5–2 | Discrete As₄S₄ molecules |

| Pararealgar | As₄S₄ | 3.52 | 1–1.5 | Discrete As₄S₄ molecules |

| Orpiment | As₂S₃ | 3.49 | 1.5–2 | Layered structure of AsS₃ pyramids |

| As₄₀Se₆₀ Glass | As₂Se₃ | 4.63 | - | Network of AsSe₃ pyramids |

| Ge₃₃As₁₂Se₅₅ Glass | - | 4.41 | - | Cross-linked network |

Data compiled from various mineralogical and material science sources. wikipedia.orgufrgs.brsot.com.sgsyntecoptics.com

Integration into Supertetrahedral Zintl Clusters

Zintl phases are compounds formed between electropositive metals and less electronegative main-group elements. Anionic clusters within these phases, known as Zintl ions, can serve as building blocks for more complex structures. The (Ge₂As₂)₂⁻ anion, which is isostructural and isoelectronic with the As₄ tetrahedron, can be used to construct larger, supertetrahedral Zintl clusters. kit.eduresearchgate.net

For example, the reaction of [K(crypt-222)]₂(Ge₂As₂) with a gold-containing compound yields the supertetrahedral cluster anion [Au₆(Ge₃As)(Ge₂As₂)₃]³⁻. kit.eduresearchgate.net In this complex structure, an octahedron of six gold atoms is face-capped by four units derived from the (GeₓAs₄₋ₓ)ˣ⁻ framework. kit.edu This demonstrates how pseudo-tetrahedral units related to As₄ can be integrated into novel, large-scale inorganic clusters.

Exploration of As₄-Derived Clusters for Electronic Applications

Arsenic-containing Zintl phases and clusters are being actively investigated for their potential in electronic applications, particularly as thermoelectric materials. nih.govresearchgate.net The complex crystal structures of these materials can lead to low thermal conductivity, a desirable trait for efficient thermoelectric energy conversion. acs.org

The electronic properties of these materials, such as their band gap, can be tuned by altering their composition. For instance, the arsenic-based Zintl phase Eu₂₁Zn₄As₁₈ is a p-type semiconductor with a calculated band gap of 0.49 eV. nih.govacs.org The presence of arsenic, being more electronegative than other pnictogens like antimony, can lead to a larger band gap, which is beneficial for suppressing bipolar transport at high temperatures and improving thermoelectric performance. acs.org

Recent research has also focused on the synthesis of novel binary iron-arsenic cluster anions, such as [Fe₃(As₃)₃(As₄)]³⁻, which contains an As₄ unit bridging an Fe₃ triangle. ox.ac.uk The exploration of such clusters opens up new avenues for materials with interesting magnetic and electronic properties. The ability to create atom-precise clusters containing arsenic provides a platform for designing materials with tailored functionalities for a range of electronic applications. acs.org

Nanoclusters in Semiconductor Research

The arsenic tetramer (As₄) is a crucial precursor in the fabrication of semiconductor nanostructures, such as quantum dots. In processes like droplet epitaxy, the molecular form of arsenic delivered to the substrate significantly influences the crystallization process and the final morphology of the nanostructures.

Detailed research findings indicate that the use of As₄ fluxes is often preferred over arsenic dimers (As₂) for the controlled synthesis of crystalline Indium Arsenide (InAs) nanostructures on Gallium Arsenide (GaAs) substrates. americanelements.com The crystallization of indium (In) nanodroplets in an As₄ flux allows for the formation of InAs quantum dots that correlate well in size and density with the initial In droplets. americanelements.com This is attributed to the different reaction kinetics of tetramers compared to dimers during the crystallization process. americanelements.com The use of As₄ appears to be limited more by kinetic factors than thermodynamic ones, enabling a more reproducible and controlled production of these crystalline nanostructures. americanelements.com

The foundational aspect of this application lies in the ability to deposit films of molecular arsenic. Amorphous films of "yellow arsenic," which consist of these As₄ tetrahedra, can be prepared by vapor deposition onto a substrate held at low temperatures, such as 30 K. acs.org X-ray diffraction studies of these films reveal that the local structure can be modeled by a staggered, face-to-face packing of the As₄ tetrahedra. acs.org However, these molecular films are metastable and readily polymerize into amorphous arsenic upon heating. acs.org

The source of the As₄ vapor for these applications is typically the sublimation of gray arsenic at elevated temperatures (e.g., 616 °C), which produces a gas phase rich in As₄ molecules. This vapor is then directed onto the substrate in a high-vacuum environment, as in molecular beam epitaxy (MBE) or droplet epitaxy systems. The study of how these As₄ molecules interact and arrange themselves is critical for advancing the fabrication of complex semiconductor devices.

| Parameter | Observation in As₄-based Nanostructure Synthesis | Reference |

|---|---|---|

| Arsenic Source | Tetramers (As₄) are preferable to dimers (As₂) for droplet epitaxy. | americanelements.com |

| Process Control | Use of As₄ leads to better correlation in size and density between initial In droplets and final InAs crystalline nanostructures. | americanelements.com |

| Limiting Factors | The droplet crystallization process using As₄ is largely limited by kinetic factors. | americanelements.com |

| Film Deposition | Amorphous films of molecular As₄ can be deposited from vapor at low temperatures (e.g., 30 K). | acs.org |

Thermoelectric Properties of Arsenic-Based Compounds

Arsenic-based compounds, particularly Zintl phases and related semiconductor materials, are gaining significant attention for their potential in thermoelectric applications. Thermoelectric materials can convert heat directly into electricity and vice versa, and their efficiency is determined by the dimensionless figure of merit (ZT). An ideal thermoelectric material possesses a high Seebeck coefficient (S), high electrical conductivity (σ), and low thermal conductivity (κ). The complex crystal structures often found in arsenic compounds can lead to intrinsically low lattice thermal conductivity, a key attribute for a high ZT.

Recent research has highlighted several promising arsenic-containing materials:

Black Arsenic-Phosphorus (AsₓP₁₋ₓ) : Alloys of arsenic and phosphorus, synthesized from As₄ and P₄ precursors, form layered structures with highly tunable thermoelectric properties. rsc.org Pure arsenic (x=1) and high-arsenic content alloys (x=0.83) are metallic and exhibit very low Seebeck coefficients (~7 μV/K at room temperature). rsc.org However, decreasing the arsenic concentration induces a transition to a semiconducting state. An alloy with x=0.2 showed a remarkably high Seebeck coefficient of +803 μV/K. rsc.org This tunability allows for the optimization of the power factor (S²σ) for specific applications.

Eu₅In₂As₆ : This Zintl arsenide is notable for its bipolar dopability, meaning its conductivity can be tuned to be either p-type (with Zinc doping) or n-type (with Lanthanum doping). northwestern.edu The material demonstrates a very low lattice thermal conductivity of 0.7 W m⁻¹ K⁻¹ at 773 K. The p-type, Zn-doped version achieves a ZT of 0.29 at 773 K, establishing it as a platform for studying doping mechanisms in Zintl pnictides. northwestern.edu

Cobalt Arsenides : Compounds with the skutterudite (B1172440) structure, such as CoAs₃, have been investigated for their thermoelectric properties. CoAs₃ shows p-type conduction with a relatively low Seebeck coefficient of about 50 µV/K. However, forming a solid solution with phosphorus, as in CoP₁.₅As₁.₅, increases the Seebeck coefficient to a maximum of 89 µV/K near room temperature and substantially reduces the thermal conductivity due to increased phonon scattering from lattice disorder.

These examples underscore the potential of arsenic-based compounds, which often derive from As₄ precursors or feature arsenic in complex anionic lattices, as a fertile ground for discovering and engineering next-generation thermoelectric materials.

| Compound/Alloy | Key Thermoelectric Property | Value | Temperature | Reference |

|---|---|---|---|---|

| Eu₂₁Zn₄As₁₈ | Seebeck Coefficient (S) | > 440 µV K⁻¹ | 450 - 780 K | nih.govosti.gov |

| Eu₂₁Zn₄As₁₈ | Lattice Thermal Conductivity (κ_L) | 0.42 W m⁻¹ K⁻¹ | 873 K | figshare.com |

| As₀.₂P₀.₈ | Seebeck Coefficient (S) | +803 µV/K | ~300 K | rsc.org |

| Arsenic (As) | Seebeck Coefficient (S) | ~7 µV/K | Room Temp. | rsc.org |

| Eu₅In₂As₆ (Zn-doped) | Figure of Merit (ZT) | 0.29 | 773 K | northwestern.edu |

| Eu₅In₂As₆ | Lattice Thermal Conductivity (κ_L) | 0.7 W m⁻¹ K⁻¹ | 773 K | northwestern.edu |

| CoP₁.₅As₁.₅ | Max. Seebeck Coefficient (S) | ~89 µV/K | ~300 K | |

| CoAs₃ | Max. Seebeck Coefficient (S) | ~50 µV/K | - |

Interdisciplinary Methodological Integrations in Arsenic Tetramer Research

Combined Experimental and Computational Approaches

The synergy between experimental investigation and computational modeling is fundamental to understanding the arsenic tetramer and its derivatives. rsc.orgucsb.edursc.org Theoretical calculations provide insights into molecular structures, reaction pathways, and spectroscopic properties that can be challenging to determine experimentally due to the reactive nature of As₄. nih.gov Conversely, experimental data serve to validate and refine computational models, ensuring their predictive accuracy.

Quantum chemical simulations have been instrumental in exploring the structural transformations of yellow arsenic, which consists of tetrahedral As₄ molecules. lu.lv Computational methods such as Density Functional Theory (DFT) and ab initio calculations are employed to optimize molecular geometries and predict properties like bond lengths and vibrational frequencies. ccspublishing.org.cnresearchgate.net For instance, theoretical studies on the reactions of As₄ with low-valent aluminum and gallium compounds have successfully predicted reaction products and elucidated their electronic structures, which were subsequently confirmed by spectroscopic and crystallographic methods. nih.gov DFT calculations have shown that in the reaction between As₄ and a gallium(I) compound, the formation of a mononuclear species with an As₄ butterfly ligand is energetically favored. nih.gov

These computational predictions are tested against experimental results from techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Raman spectroscopy. The comparison between calculated and observed data allows for a detailed characterization of the bonding and structure of As₄-containing compounds. For example, the calculated As-As bond lengths in a complex can be compared directly with those determined by X-ray diffraction, providing a rigorous test of the theoretical model.

| Bond | Experimental Bond Length (Å) | Calculated Wiberg Bond Indices (WBI) | Description |

|---|---|---|---|

| As-As (side) | 2.4608(5) - 2.4693(6) | ~0.93 | Represents the intact bonds of the original tetramer. |

| As-As (hinge) | 2.3830(6) | Not specified | A shorter bond within the butterfly-like structure. |

| As···As (non-bonding) | 3.452 | 0.1 | Distance between the "wingtip" atoms, indicating no bond. |

This integrated approach is not limited to structure determination. It also extends to understanding reaction mechanisms. Computational modeling can map out potential energy surfaces for reactions involving As₄, identifying transition states and intermediates that guide the synthesis of new arsenic-containing materials. lu.lvresearchgate.net

Advanced Sample Preparation and Handling for Reactive As₄ Species

The experimental study of this compound is significantly complicated by its high reactivity and instability. Yellow arsenic (As₄) is notoriously sensitive to air, light, and heat, readily converting to more stable allotropes. nih.gov Therefore, its synthesis, storage, and manipulation require specialized techniques to prevent decomposition and contamination. colostate.eduresearchgate.net

All handling of As₄ must be performed under a strictly inert atmosphere, excluding oxygen and moisture. pitt.edu This is typically achieved using two primary methods: glove boxes and Schlenk lines. pitt.edu

Glove Boxes: These are sealed enclosures filled with a high-purity inert gas, such as nitrogen or argon, allowing for manipulations to be carried out using gloves integrated into the walls of the box. pitt.edu This provides a controlled environment for weighing, transferring, and preparing samples of solid As₄.

Schlenk Techniques: This method utilizes specialized glassware (Schlenk flasks) connected to a dual-manifold system that provides both an inert gas and a vacuum. researchgate.netpitt.edu This allows for the manipulation of air-sensitive solutions and the performance of reactions under an inert atmosphere on a standard laboratory bench. Solvents used for As₄ must be rigorously dried and deoxygenated, often through distillation or sparging with an inert gas. mit.edu

The synthesis of As₄ itself is a critical sample preparation step, often involving the high-temperature vaporization of elemental arsenic followed by rapid quenching of the vapor to trap the metastable As₄ tetrahedra. Subsequent purification and isolation must be conducted using the air-sensitive techniques described above. Transferring reactive species like As₄ between apparatus is accomplished using methods that prevent atmospheric exposure, such as cannula transfer for solutions or carrying out filtrations within a sealed Schlenk filter apparatus. pitt.edumit.edu Given the challenges, the ability to successfully prepare and handle viable samples of As₄ is a crucial prerequisite for any meaningful analytical characterization.

Development of Novel Analytical Techniques for As₄ Speciation (non-biological)

Arsenic speciation analysis—the identification and quantification of different chemical forms of arsenic—is critical for understanding its behavior. nih.govfrontiersin.org While much of speciation analysis has focused on common environmental and biological arsenic compounds, the development of advanced analytical methods is essential for characterizing inorganic clusters like As₄. researchgate.netamericanlaboratory.com The primary challenge lies in developing techniques that can separate and detect these neutral, reactive species, often in complex matrices.

Hyphenated analytical techniques, which couple a separation method with a highly sensitive detector, are the cornerstone of modern arsenic speciation. nih.gov

High-Performance Liquid Chromatography (HPLC) and Ion Chromatography (IC): These techniques separate different arsenic species based on their physicochemical properties. thermofisher.com For a neutral species like As₄, reversed-phase HPLC with non-aqueous mobile phases might be employed. The separation is crucial to resolve the target analyte from other arsenic forms or matrix components. researchgate.netrsc.org

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This is the most common detector coupled with HPLC for arsenic speciation due to its exceptional sensitivity and element-specific detection. nih.govanalytik-jena.fr The eluent from the HPLC column is introduced into a high-temperature argon plasma, which atomizes and ionizes the arsenic atoms. The mass spectrometer then detects the arsenic ions (typically at m/z 75), allowing for quantification at trace levels. nih.gov For samples with complex matrices that can cause spectral interferences (e.g., from ArCl⁺), tandem ICP-MS (ICP-MS/MS) or dynamic reaction cells can be used to ensure accurate detection. nih.govspectroscopyonline.com

Non-chromatographic methods have also been developed, primarily for common ionic arsenic species. These often rely on selective hydride generation (HG), where specific arsenic compounds are chemically reduced to volatile arsines, which are then detected. mdpi.comnih.gov While not directly applicable to the As₄ molecule itself, these techniques are important for characterizing its potential decomposition products, such as arsenite (As(III)). The development of novel sample introduction or derivatization methods that could convert As₄ into a form amenable to HG analysis represents a potential area for future research.

| Technique | Principle | Detector | Typical Limit of Detection (LOD) | Applicability to As₄ |

|---|---|---|---|---|

| HPLC-ICP-MS | Chromatographic separation followed by elemental mass analysis. nih.gov | ICP-MS | 0.5 - 2.9 µg·kg⁻¹ nih.gov | Potentially applicable with non-aqueous mobile phases for separation of the neutral molecule. |

| IC-ICP-MS | Ion-exchange chromatography separation. americanlaboratory.com | ICP-MS | ng·L⁻¹ to µg·L⁻¹ range | Not directly applicable to neutral As₄, but useful for ionic degradation products. |

| HPLC-HG-AAS | Separation followed by hydride generation and atomic absorption detection. rsc.org | AAS | 0.3 - 1.4 pg rsc.org | Indirectly applicable for analyzing hydride-forming degradation products. |

| GC-MS | Gas chromatography for volatile species, requires derivatization for non-volatile ones. nih.gov | Mass Spectrometry | Varies with derivatization | Potentially applicable if As₄ is sufficiently volatile or can be derivatized. |

Q & A

What experimental techniques are recommended for determining the crystal structure and conformational dynamics of arsenic tetramer?

Methodological Answer:

To resolve the crystal structure of this compound, X-ray crystallography is the primary method, though symmetry-breaking phenomena (e.g., lattice contacts) may require complementary techniques like Small-Angle X-ray Scattering (SAXS) to validate design models against experimental data . For conformational dynamics, SAXS and cryo-electron microscopy (cryo-EM) can capture structural heterogeneity. Multi-state modeling (e.g., Multi-FoXS) is critical for reconciling discrepancies between static crystal structures and flexible solution-phase conformations .

How can computational methods address discrepancies in experimental data on this compound’s vibrational spectra and electronic properties?

Methodological Answer:

Density Functional Theory (DFT) calculations at the B3LYP/DGDZVP level can simulate vibrational spectra (IR/Raman) and electronic properties. For this compound, comparing scaled harmonic wavenumbers from DFT with experimental solid-state spectra helps validate molecular geometry and intermolecular interactions. Discrepancies between theoretical and experimental data may arise from environmental effects (e.g., solvation, crystal packing), requiring hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) approaches to model solid-state perturbations .

What strategies are effective for analyzing this compound’s interactions with biological macromolecules like DNA?

Methodological Answer:

To study this compound-DNA interactions, employ structural genomics and molecular dynamics (MD) simulations. Analyze tetramer prevalence in genomic sequences (e.g., CTAG motifs) using tools like Homer software. MD simulations can assess binding energetics and polymorphism at CpG steps, while experimental validation via X-ray crystallography or NMR detects conformational changes (e.g., bimodal helical distortions) .

How should researchers resolve contradictions between theoretical models and experimental observations in this compound studies?

Methodological Answer:

Discrepancies often arise from symmetry assumptions (e.g., C4 vs. C2 symmetry in crystal structures) or environmental factors. Integrate SAXS data with multi-state computational models to account for flexibility. For example, compare SAXS profiles of design models with crystal structures to identify lattice-induced distortions . Bayesian statistical frameworks can weight experimental vs. theoretical data to refine predictive models .

What safety and stability protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

this compound ([12187-08-5]) requires strict containment due to toxicity. Use glove boxes with HEPA filters for synthesis and handling. Stability tests under inert atmospheres (e.g., argon) prevent oxidation. Characterize degradation products via mass spectrometry and X-ray photoelectron spectroscopy (XPS). Refer to OSHA guidelines for arsenic exposure limits and emergency protocols .

What advanced spectroscopic methods are suitable for probing this compound’s solid-state properties?

Methodological Answer:

Solid-state NMR and Raman spectroscopy are ideal for elucidating bonding and symmetry. For this compound, ⁷⁵As NMR can detect quadrupolar interactions, while polarized Raman spectroscopy maps vibrational modes sensitive to crystallographic orientation. Pair with DFT simulations (e.g., B3LYP/DGDZVP) to assign spectral peaks and validate molecular geometry .

How can researchers design experiments to study this compound’s role in catalytic or electronic applications?

Methodological Answer:

Use cyclic voltammetry and X-ray absorption spectroscopy (XAS) to assess redox activity and electronic structure. For catalytic applications, evaluate surface adsorption via in situ FTIR or STM (Scanning Tunneling Microscopy). Computational screening (e.g., DFT+U for correlated electrons) predicts catalytic sites and bandgap engineering potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.